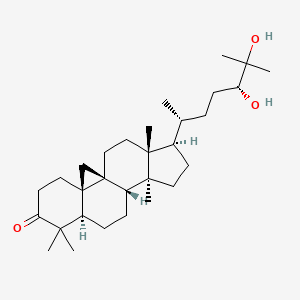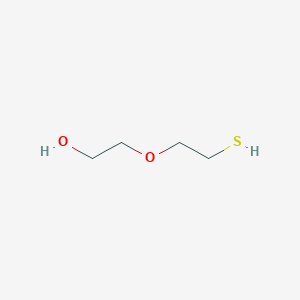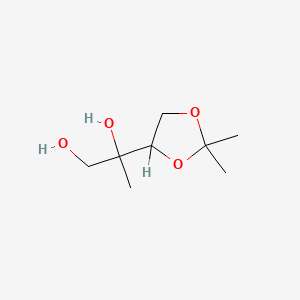
RepSox (Hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RepSox is a cell permeable, selective inhibitor of the TGF-β type 1 receptor (TGFβRI) ALK5 (IC₅₀ = 4, 18, and 23 nM for ALK5 autophosphorylation, TGF-β cellular assay, and ALK5 binding in HepG2 cells, respectively; Gellibert et al.). This inhibitor demonstrated less potent activity (IC₅₀ > 16 μM) against 9 related kinases, including p38 MAPK and GSK3 (Gellibert et al.). This product is supplied as the hydrochloride salt of the molecule.REPROGRAMMING· Enhances reprogramming of mouse embryonic fibroblasts (MEFs) that have been transduced with OCT4, KLF4, and c-MYC (Ichida et al.; Subramanyam et al.)· Direct lineage reprogramming of fibroblasts to mature neurons, in combination with CHIR99021, Valproic Acid, Forskolin, SP600125, Gö6983 and Y-27632 (Hu et al.).DIFFERENTIATION· Alone or in combination with forskolin, dexamethasone, and nicotinamide, induces differentiation of human pancreatic progenitor cells into insulin-producing cells (Kunisada et al.; Rezania et al.).
Aplicaciones Científicas De Investigación
Enhancing Cellular Development and Gene Expression
- Application in Interspecies Cloning: RepSox has shown potential in enhancing the development of rhesus monkey–pig interspecies somatic cell nuclear transfer embryos. It notably increased the expression levels of key pluripotency-related genes, Oct4 and Nanog, and affected the expression of genes involved in apoptosis (Zhu et al., 2017).
Impact on Skin Fibrosis
- Inhibiting Skin Fibrosis: RepSox has demonstrated potent inhibitory effects on the expression of CTGF and collagen in normal dermal fibroblasts, suggesting its potential application in treating skin fibrosis of scleroderma both in vitro and in vivo (Ide et al., 2017).
Promoting Differentiation in Cell Reprogramming
- Differentiation of Sheep Fibroblasts into Adipocytes: RepSox effectively promoted the differentiation of sheep fibroblasts into adipocytes, demonstrating its role in enhancing cell plasticity and facilitating cell differentiation (Guo et al., 2021).
Cancer Research and Immunology
- Acute Myeloid Leukemia and Cancer Immunology: RepSox has been explored as a potential tool in cancer immunology, particularly in the context of acute myeloid leukemia (AML). It may assist in prolonging the survival of AML cells and enhancing their immunogenicity (Jajosky, 2014).
Effects on Osteosarcoma
- Suppressing Osteosarcoma: Studies have indicated that RepSox can inhibit the proliferation of osteosarcoma cells by inducing apoptosis and affecting cell migration and invasion. This suggests its potential as an anti-osteosarcoma drug (He et al., 2021).
Role in Bone and Adipose Tissue
- Preventing Osteoporosis: RepSox has shown promising results in preventing ovariectomy-induced osteoporosis by suppressing osteoclast differentiation and bone resorption (Mei et al., 2018).
- Inducing Brown Adipogenesis: RepSox has been identified as capable of inducing brown adipogenesis and promoting the browning of white adipocytes, offering insights into its potential use in obesity and metabolic disease treatments (Tu et al., 2019).
Advancing Stem Cell Research
- Improving Pluripotency in Cloning: Research has demonstrated RepSox's ability to increase the cloning efficiency of porcine somatic cell nuclear transfer embryos by improving the pluripotency of donor nuclei (Qin et al., 2019).
- Stem Cell Differentiation and Maturation: RepSox has been identified as a factor that promotes the differentiation of smooth muscle cells (SMCs), suggesting its utility in generating more contractile SMCs and potentially inhibiting intimal hyperplasia (Zhang et al., 2019).
Enhancing In Vitro Embryo Development
- In Vitro Development of Porcine SCNT Embryos: Combining RepSox with other compounds has shown to significantly improve the in vitro development of porcine somatic cell nuclear transfer embryos, suggesting its role in optimizing epigenetic reprogramming and development of embryos (Luo et al., 2018).
Propiedades
Fórmula molecular |
C₁₇H₁₃N₅ · HCl |
|---|---|
Peso molecular |
323.8 g/mol |
Pureza |
≥ 98% |
Sinónimos |
Alk 5 Inhibitor II; E 616452; SJN 2511 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



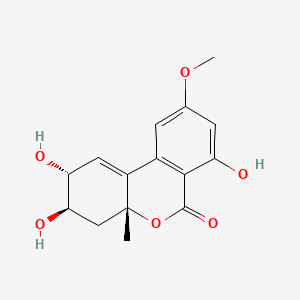
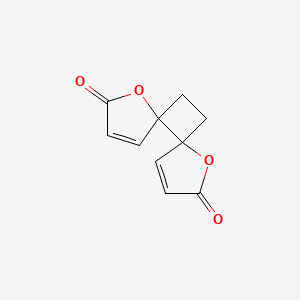
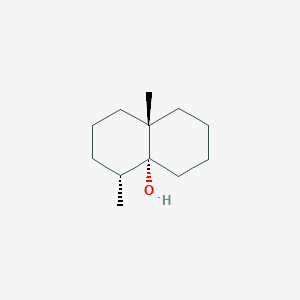
![N,N'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine)](/img/structure/B1149813.png)
